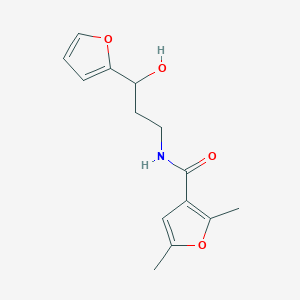

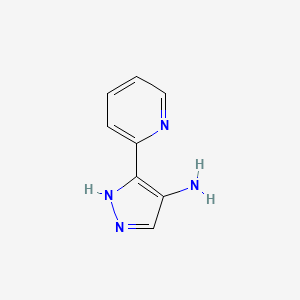

![molecular formula C10H12N4O B2449056 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol CAS No. 1564913-44-5](/img/structure/B2449056.png)

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol” belongs to a class of pyrazolo[1,5-a]pyrazin-4-yl derivatives . These compounds have been studied for their potential therapeutic effects, particularly in treating symptoms of autoimmune or inflammatory diseases .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-yl derivatives involves a series of chemical reactions. For instance, one method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, leading to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These compounds can then be used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .Molecular Structure Analysis

The molecular structure of “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol” is complex, with various substituents that can independently be hydrogen, amino, alkyl, or hydroxy alkyl groups . The compound can exist in different tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazin-4-yl derivatives are diverse. For example, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects on Lung Adenocarcinoma Cells

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, researchers synthesized 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives that were not previously reported in the literature . These derivatives were tested for their cytotoxic effects on the A549 lung adenocarcinoma cell line. Notably, two derivatives exhibited a significant increase in cell death rate, suggesting their potential as antiproliferative agents.

Neuropsychiatric Therapeutics: GluN2A-Selective Modulators

Activation of NMDARs containing GluN2A subunits has emerged as a promising therapeutic approach for neuropsychiatric diseases like schizophrenia, depression, and epilepsy. Researchers have developed potent and brain-penetrable GluN2A-selective positive allosteric modulators, which could have implications for treating these conditions .

Antitumor Activity

Molecular docking studies have further elucidated the antitumor activity of pyrazolo[1,5-a]pyrazin-4-ones. These compounds exhibit promising effects against cancer cells, making them potential candidates for further investigation .

Aurora-A Kinase Inhibition

Compound 21, a pyrazolo[1,5-a]pyrazin-4-one derivative, displayed significant anticancer efficacy against HCT116 and MCF-7 cell lines. It specifically inhibits Aurora-A kinase, a critical regulator of cell division and a target for cancer therapy .

Heterocyclic Drug Design and Discovery

Pyrazolo[1,5-a]pyrazin-4-ones belong to a group of heterocyclic compounds with diverse tautomeric forms. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, showing potential in various biomedical applications. Their inclusion in more than 5500 references underscores their significance .

Wirkmechanismus

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within certain cell types .

Biochemical Pathways

The inhibition of cdk2 can disrupt the cell cycle, affecting the progression from the g1 phase to the s phase . This disruption can lead to cell cycle arrest and potentially induce apoptosis .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . The inhibition of CDK2 can lead to alterations in cell cycle progression and potentially induce apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Zukünftige Richtungen

The future directions for the study of “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol” and similar compounds could involve further exploration of their therapeutic potential, particularly as JAK inhibitors . Additionally, the development of more efficient synthesis methods and a deeper understanding of their physical and chemical properties could also be areas of future research.

Eigenschaften

IUPAC Name |

1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c15-8-2-5-13(7-8)10-9-1-3-12-14(9)6-4-11-10/h1,3-4,6,8,15H,2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZUZOABMKGWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

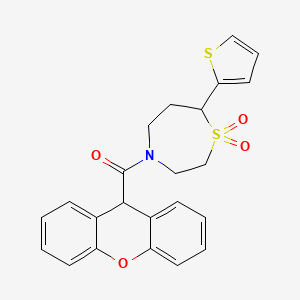

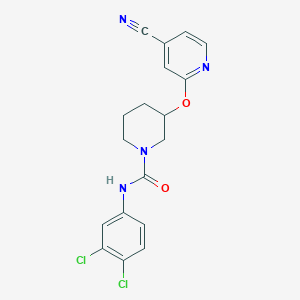

![5-(3,4-dimethoxyphenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448975.png)

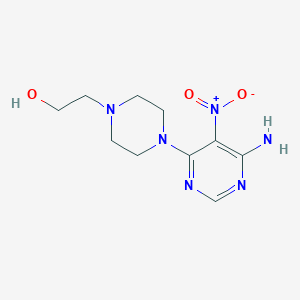

![N-(3,4-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2448976.png)

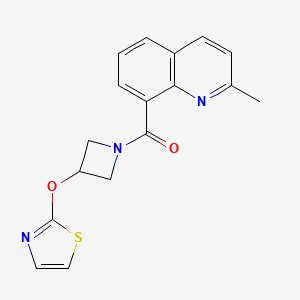

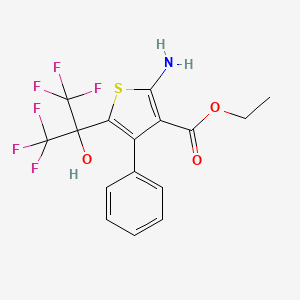

![N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2448977.png)

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2448986.png)

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)

![8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2448996.png)